Quantified Differentiation of Cyclosporin U as the USP-Designated Resolution Mixture Component for Chromatographic System Suitability Testing
Cyclosporin U is a defined and required component of the USP Cyclosporine Resolution Mixture reference standard, which is used to assess chromatographic system suitability. The USP specifies this material as an approximate 100:1 (w/w) mixture of cyclosporine to cyclosporine U . This precise ratio ensures a consistent and challenging separation for validating the performance of chromatographic columns and methods for cyclosporine purity analysis. The ability of a chromatographic system to resolve the minor peak of cyclosporin U from the major peak of cyclosporine under these conditions is a direct and quantitative measure of its suitability for use [1].
| Evidence Dimension | Concentration Ratio in USP Reference Standard |
|---|---|
| Target Compound Data | Cyclosporin U is present at approximately 1% by weight in the mixture |
| Comparator Or Baseline | Cyclosporine (Cyclosporin A) is present at approximately 100% by weight |
| Quantified Difference | Approximate 100:1 (w/w) ratio of cyclosporine to cyclosporine U |
| Conditions | USP Cyclosporine Resolution Mixture Reference Standard; analysis by HPLC/UV as per USP monograph |
Why This Matters
This specific ratio is mandated by USP for system suitability testing, making Cyclosporin U an indispensable reference material for any laboratory performing cyclosporine drug product release testing to USP standards.
- [1] 百度文库. (n.d.). 环孢素-USP35 [Presentation Slides]. Wenku.baidu.com. Retrieved April 20, 2026, from https://wenku.baidu.com/view/ View Source
